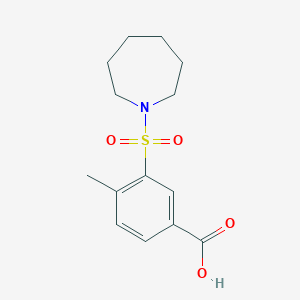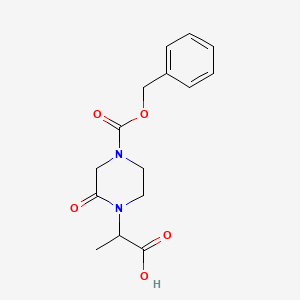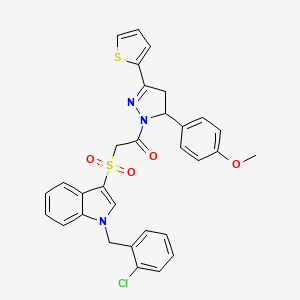
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid, also known as AMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. AMBA has been shown to exhibit promising properties as an inhibitor of certain enzymes, making it a valuable tool for studying various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining proper pH levels in the body.
Biochemical and Physiological Effects:
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of pH levels in the body. It has also been shown to exhibit anti-cancer properties, making it a promising tool for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying various biochemical pathways and for developing new drugs. However, one limitation of using 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is its potential toxicity, which can be a concern when working with living cells or organisms.
Direcciones Futuras
There are a number of future directions for research involving 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. One potential area of study is the development of new drugs based on the structure of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. Another area of interest is the use of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in cancer research, particularly in the development of new treatments for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with azepane and sodium sulfite to form the sulfonamide derivative. The final product is obtained by hydrolyzing the sulfonamide using sodium hydroxide.
Aplicaciones Científicas De Investigación
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)17)10-13(11)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDVVVEEVSDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)






![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)